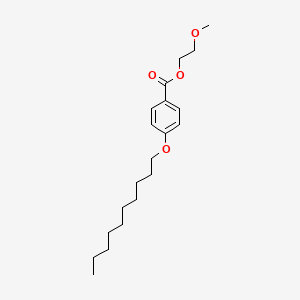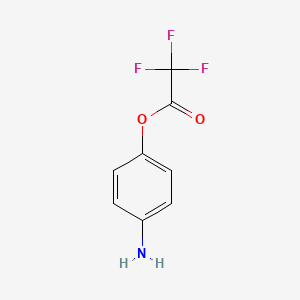
Acetic acid, trifluoro-, 4-aminophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 4-aminophenyl ester is an organic compound with the molecular formula C8H6F3NO2 It is a trifluoroacetate ester of 4-aminophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 4-aminophenyl ester typically involves the esterification of 4-aminophenol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trifluoro-, 4-aminophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-aminophenol and trifluoroacetic acid.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products
Hydrolysis: 4-Aminophenol and trifluoroacetic acid.
Substitution: Various substituted phenyl esters.
Oxidation: Nitro or nitroso derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 4-aminophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The ester is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, trifluoro-, 4-aminophenyl ester involves its interaction with various molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group on the phenyl ring can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, trifluoro-, 4-nitrophenyl ester: Similar ester with a nitro group instead of an amino group.
Acetic acid, trifluoro-, phenyl ester: Lacks the amino group on the phenyl ring.
Acetic acid, trifluoro-, ethyl ester: Contains an ethyl group instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 4-aminophenyl ester is unique due to the presence of both the trifluoroacetate and amino groups, which confer distinct chemical and biological properties. The trifluoroacetate group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
92752-04-0 |
|---|---|
Molekularformel |
C8H6F3NO2 |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
(4-aminophenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(13)14-6-3-1-5(12)2-4-6/h1-4H,12H2 |
InChI-Schlüssel |
QIQOBCVQBFIWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


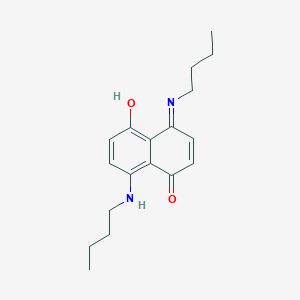
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)


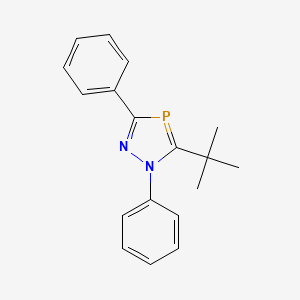
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
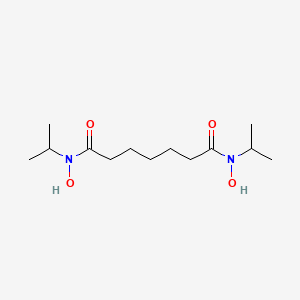

![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

